![molecular formula C13H14ClNO2 B2835334 [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411295-05-9](/img/structure/B2835334.png)
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This compound has gained significant attention in the scientific community due to its potential use in cancer treatment. In
作用機序
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone targets RNA polymerase I transcription by binding to the DNA-RNA hybrid and stabilizing it. This stabilization leads to the formation of DNA damage, which activates the p53 pathway. The activation of the p53 pathway ultimately results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to have significant biochemical and physiological effects. It has been found to induce DNA damage and activate the p53 pathway in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone in lab experiments is its selectivity for cancer cells. This selectivity allows for the targeting of cancer cells while sparing normal cells. However, one limitation of using [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone. One direction is to explore the potential use of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone in combination with other cancer treatments. Another direction is to study the potential use of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone in the treatment of other diseases, such as viral infections. Additionally, further research is needed to fully understand the mechanism of action of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone and its potential side effects.
In conclusion, [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone has shown significant potential in the treatment of cancer. Its selectivity for cancer cells and ability to induce DNA damage and activate the p53 pathway make it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of sodium borohydride to form 2-(2-chlorophenyl)pyrrolidine. This intermediate is then reacted with epichlorohydrin in the presence of sodium hydroxide to form [2-(2-chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone. The final product is obtained through purification by column chromatography.
科学的研究の応用
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to have potential therapeutic applications in cancer treatment. It has been found to selectively inhibit RNA polymerase I transcription, which is overexpressed in many cancer cells. This inhibition leads to the activation of the p53 pathway, which ultimately results in cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
[2-(2-chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-10-5-2-1-4-9(10)11-6-3-7-15(11)13(16)12-8-17-12/h1-2,4-5,11-12H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHASJOPMIQFYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(oxirane-2-carbonyl)pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

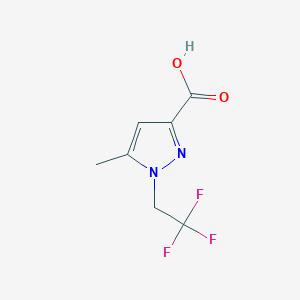
![1-(4-ethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2835253.png)
![Allyl 7-methyl-4-oxo-2-(propylthio)-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2835255.png)
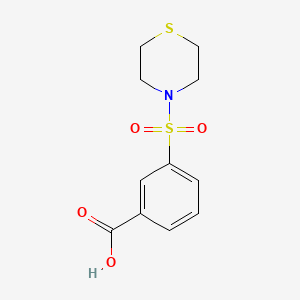
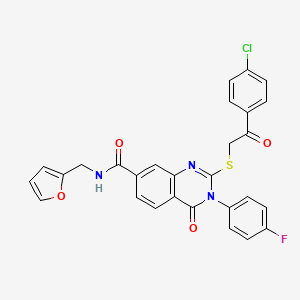

![3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2835264.png)
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide](/img/structure/B2835265.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)
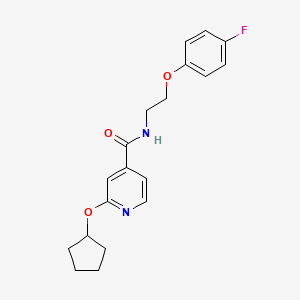
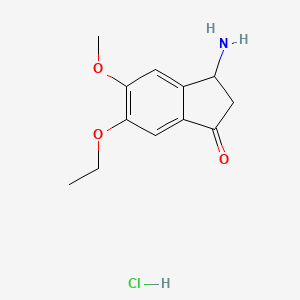

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2835272.png)
![N-(4-isopropylphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/structure/B2835273.png)